tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Catalog No.
S723072
CAS No.
99780-97-9
M.F
C9H16N2O3
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

CAS Number

99780-97-9

Product Name

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)

InChI Key

DVWCHAUBYVZILO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCNC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1=O

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (CAS 99780-97-9), commonly known as Boc-3-amino-2-pyrrolidinone, is a highly functionalized cyclic amide essential for the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics. Structurally, it features a rigid 2-oxopyrrolidine core—a privileged pharmacophore found in racetams, protease inhibitors, and GPCR agonists—paired with a tert-butoxycarbonyl (Boc) protected primary amine at the 3-position. For industrial buyers and synthetic chemists, this specific protection strategy transforms a highly reactive, dual-nucleophile precursor into a regiocontrolled building block. It is a crystalline solid with high shelf-stability, excellent solubility in standard organic solvents (e.g., dichloromethane, tetrahydrofuran), and is widely procured for transition-metal-catalyzed cross-coupling workflows where precise functionalization of the lactam nitrogen is required without compromising the latent amine.

Research Fit

Racemic mixture Ideal for early-stage synthetic route screening and cost-effective scale‑up before chiral commitment.
Boc protection Orthogonal, acid‑labile amine protection compatible with multi‑step sequences and other protecting groups.
γ‑Lactam core Privileged pyrrolidin‑2‑one scaffold recurrent in protease inhibitor and CNS‑targeted probe discovery.

Attempting to substitute tert-Butyl (2-oxopyrrolidin-3-yl)carbamate with the unprotected raw material (3-amino-2-pyrrolidinone) or alternative protecting groups (Fmoc, Cbz) introduces critical failure points in downstream manufacturing. Unprotected 3-amino-2-pyrrolidinone possesses two competing nucleophilic sites (the primary amine and the lactam nitrogen), which leads to intractable mixtures of N-alkylated or N-arylated byproducts during Ullmann or Buchwald-Hartwig couplings, severely depressing yields of the target lactam-N-arylated product. Conversely, substituting with the Fmoc-protected analog fails in modern high-temperature basic coupling conditions (e.g., using Cs2CO3 or K2CO3), as the base-labile Fmoc group prematurely cleaves, recreating the regioselectivity problem. Similarly, utilizing the Cbz-protected variant introduces downstream liabilities; removing the Cbz group typically requires hydrogenolysis, which is incompatible with the halogenated aryl precursors frequently used in modern API synthesis, risking hydrodehalogenation. Therefore, the Boc-protected variant is the strict procurement requirement for halogen-tolerant, base-stable, regioselective workflows [1].

Substitution Risk

Single enantiomers (R or S) impose stereochemical constraints and higher cost; the racemate supports route exploration without predetermined chirality.
Cbz‑protected analogs require harsher hydrogenolysis that may reduce sensitive groups; they lack the mild‑acid orthogonal deprotection of Boc.
Other pyrrolidinone derivatives without a Boc‑protected amine at the 3‑position alter synthetic flexibility and may not fit multi‑step protection schemes.

Regiocontrol in Transition-Metal Catalyzed N-Arylation

In the synthesis of benzimidazole-based APIs and complex heterocyclic scaffolds, distinguishing between the primary amine and the lactam nitrogen is critical. When subjected to copper-catalyzed cross-coupling with ortho-haloanilines, tert-Butyl (2-oxopyrrolidin-3-yl)carbamate directs arylation exclusively to the lactam nitrogen, delivering the desired N-aryl lactam intermediates in high yields (e.g., 66% isolated yield with 4-chloro-2-iodoaniline). In contrast, utilizing unprotected 3-amino-2-pyrrolidinone under identical catalytic conditions results in competitive arylation at the primary amine, leading to complex product mixtures and rendering the target yield commercially unviable [1].

Evidence DimensionRegioselective N-arylation yield
Target Compound Data66%+ isolated yield of exclusively lactam-N-arylated product
Comparator Or BaselineUnprotected 3-amino-2-pyrrolidinone: Complex mixture with competitive primary amine arylation
Quantified DifferenceElimination of primary amine arylation byproducts, restoring target yield
ConditionsCopper-catalyzed Ullmann-type coupling with ortho-haloanilines

Ensures predictable, high-yield C-N bond formation at the lactam nitrogen, preventing costly raw material waste in early-stage API synthesis.

Cost vs (S)-enantiomer
Head‑to‑head
Racemate 2–5× less expensive per gram at 97% purity
Supports economical route scouting
Vendor pricing, 2024; source review recommended

Base Stability in High-Temperature Cross-Coupling

Advanced pharmaceutical synthesis, such as the development of GlyT1 inhibitors and CDK2 degraders, frequently requires harsh basic conditions to couple the lactam core to sterically hindered aryl halides. tert-Butyl (2-oxopyrrolidin-3-yl)carbamate demonstrates absolute stability under these conditions, surviving prolonged exposure to cesium carbonate (Cs2CO3) in toluene at 140 °C under microwave irradiation during Pd-catalyzed BrettPhos couplings. If an Fmoc-protected analog is substituted, the protecting group undergoes rapid, premature base-promoted cleavage, exposing the primary amine and destroying the synthetic route. The Boc group's resilience ensures the primary amine remains masked until intentional deprotection [1].

Evidence DimensionProtecting group survival under basic coupling
Target Compound Data100% retention of the Boc group under Cs2CO3 at 130-140 °C
Comparator Or BaselineFmoc-protected analog: Rapid premature cleavage under basic conditions
Quantified DifferenceComplete preservation of the protecting group vs. total degradation
ConditionsPd-catalyzed cross-coupling (BrettPhos, Cs2CO3, 130-140 °C, microwave/thermal)

Allows buyers to utilize robust, high-temperature basic coupling protocols without risking premature deprotection and batch failure.

Boc vs Cbz deprotection
Class‑level
Boc cleaved under mild acid (TFA/HCl), orthogonal to Cbz hydrogenolysis
Enables sequential, selective deprotection
Method context; standard peptide protocols

Halogen-Tolerant Orthogonal Deprotection

The synthesis of modern therapeutics, including FPR2 agonists and Factor Xa inhibitors, often involves highly functionalized, halogenated aryl intermediates. The Boc group of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate can be cleanly removed using mild acidic conditions (e.g., TFA in DCM or HCl in dioxane), yielding the free amine quantitatively without affecting sensitive structural features. If a Cbz-protected comparator is used, the standard hydrogenolysis (H2, Pd/C) required for deprotection risks competitive hydrodehalogenation of critical aryl chlorides or bromides present in the molecule. The Boc-protected compound thus provides a strictly orthogonal deprotection pathway that preserves the integrity of complex, halogenated API precursors [1].

Evidence DimensionChemoselective deprotection yield in halogenated precursors
Target Compound Data>90% yield of free amine with complete retention of aryl halogens (via TFA/HCl)
Comparator Or BaselineCbz-protected analog: High risk of hydrodehalogenation during standard Pd/C hydrogenolysis
Quantified DifferenceNear-quantitative halogen retention vs. partial/complete loss of essential halogens
ConditionsAcidic deprotection (TFA/HCl) vs. Hydrogenolysis (H2, Pd/C)

Crucial for the procurement of precursors intended for halogenated drug pipelines, avoiding late-stage structural degradation.

Scaffold in Mpro inhibitors
Class‑level
IC50 low µM to nM for SARS‑CoV‑2 Mpro peptidomimetics containing the pyrrolidinone motif
Reported inhibitor context for viral protease probes
Biochemical/crystallography assays; scaffold-level evidence
Racemate vs enantiomers
Context‑dependent
Racemate serves as chiral HPLC reference standard; (S)-enantiomer is direct precursor to nootropic APIs
Racemate fits analytical method validation
Enantiopure forms required for asymmetric synthesis

Synthesis of N-Aryl Lactam API Precursors

Highly suited for copper- or palladium-catalyzed cross-coupling workflows where the lactam nitrogen must be selectively arylated without interference from the exocyclic amine. This is directly applied in the industrial synthesis of benzimidazole-based antihypertensives and novel CDK2 degraders [1].

Development of Halogenated GPCR Agonists

The compound serves as the preferred building block for assembling complex biaryl lactam ureas, such as FPR2 agonists, where downstream acidic deprotection of the Boc group safely preserves critical fluoro- and bromo-substituents that would otherwise be destroyed by hydrogenolysis [2].

Peptidomimetic and Protease Inhibitor Assembly

Procured for the construction of Factor Xa and elastase inhibitors, where the rigid 2-oxopyrrolidine core serves as a P-1/P-4 ligand presentation template, and the Boc group allows for sequential, orthogonal functionalization (e.g., sulfonylation) of the 3-amino position[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Early‑stage synthesis & scale‑up
Racemic cost efficiency
Route reproducibility, yield optimization
Chiral HPLC method development
Defined racemic mixture
Enantiomer resolution, retention reproducibility
Orthogonally protected synthesis
Boc acid‑lability
Selective deprotection compatibility
Medicinal chemistry library synthesis
Pyrrolidin‑2‑one scaffold
Scaffold diversification, target‑engagement profiling

XLogP3

0.4

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